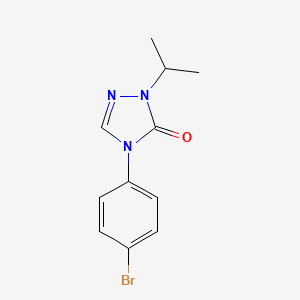

4-(4-Bromophenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Descripción

Structural Classification and Nomenclature

4-(4-Bromophenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one belongs to the heterocyclic compound class known as triazolones, which feature a five-membered ring system containing three nitrogen atoms and one carbonyl group. The compound's molecular formula C₁₁H₁₂BrN₃O indicates a molecular weight of 282.14 grams per mole. The systematic nomenclature reflects the precise positioning of substituents on the triazole ring, with the bromophenyl group attached at position 4 and the isopropyl group at position 2 of the triazolone scaffold.

The structural architecture of this compound incorporates a 1,2,4-triazole ring system, which represents one of the fundamental isomeric forms of triazoles. This particular isomer is characterized by the arrangement where nitrogen atoms occupy positions 1, 2, and 4 of the five-membered ring, with carbon atoms at positions 3 and 5. The carbonyl group at position 3 transforms the basic triazole into a triazolone, significantly altering the compound's chemical and biological properties compared to simple triazole derivatives.

The bromophenyl substituent introduces significant electronic effects through the halogen substitution pattern. The para-positioned bromine atom on the phenyl ring contributes to the compound's overall polarity and potential for intermolecular interactions. The isopropyl group at position 2 provides steric bulk and hydrophobic character, influencing the compound's solubility profile and molecular recognition properties.

| Structural Feature | Description | Impact on Properties |

|---|---|---|

| Triazolone Core | Five-membered ring with three nitrogens and carbonyl | Provides heterocyclic stability and hydrogen bonding capability |

| 4-Bromophenyl | Para-brominated benzene ring | Introduces electronic effects and halogen bonding potential |

| 2-Isopropyl | Branched alkyl substituent | Enhances lipophilicity and steric hindrance |

| Molecular Weight | 282.14 g/mol | Suitable for drug-like properties within Lipinski parameters |

Historical Context and Research Significance

The development of triazolone derivatives has emerged as a significant area of pharmaceutical research, particularly in the context of central nervous system applications. Research investigations have demonstrated that structurally related compounds within this class exhibit notable anticonvulsant properties. Specifically, studies on 4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have revealed significant protective effects against maximal electroshock-induced seizures, indicating the therapeutic potential of bromophenyl-substituted triazole derivatives.

The historical trajectory of triazole chemistry dates back to fundamental synthetic methodologies, including the Einhorn-Brunner reaction and the Pellizzari reaction, which established the foundational approaches for constructing 1,2,4-triazole rings. These classical synthetic routes have been instrumental in developing modern pharmaceutical applications of triazole-containing compounds. The evolution from simple triazole synthesis to sophisticated substituted triazolones represents a significant advancement in heterocyclic medicinal chemistry.

Contemporary research has expanded the scope of triazolone applications beyond traditional pharmaceutical uses. The structural versatility of the triazolone scaffold allows for extensive modification, enabling researchers to fine-tune molecular properties for specific applications. The incorporation of halogenated aromatic substituents, such as the bromophenyl group in this compound, has proven particularly valuable for enhancing biological activity and selectivity profiles.

The significance of 4-(4-Bromophenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one extends beyond its individual properties to represent a broader class of compounds with potential therapeutic applications. Research has demonstrated that modifications to the triazolone core structure can dramatically influence pharmacological activity, making systematic studies of substitution patterns crucial for drug development efforts.

Comparative Analysis with Related Triazolone Derivatives

Comparative analysis of 4-(4-Bromophenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one with related triazolone derivatives reveals important structure-activity relationships within this chemical class. The closely related compound 4-(4-Bromophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one demonstrates how alkyl substitution patterns influence molecular properties. The replacement of the methyl group with an isopropyl substituent significantly alters the compound's steric profile and lipophilic character.

Examination of fluorinated analogs provides additional insights into halogen effects on triazolone properties. The compound 4-(4-Bromo-2-fluorophenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one incorporates both bromine and fluorine substituents on the phenyl ring. This dual halogenation pattern creates distinct electronic distributions compared to the mono-brominated derivative, potentially affecting binding affinity and selectivity in biological systems.

The positional isomerism observed in related compounds further illustrates the importance of substitution patterns. The compound 4-(4-Bromophenyl)-1-isopropyl-1H-1,2,4-triazol-5(4H)-one represents a structural isomer where the isopropyl group occupies position 1 rather than position 2. This positional change fundamentally alters the compound's hydrogen bonding patterns and conformational preferences.

| Compound | Molecular Formula | Key Structural Differences | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | C₁₁H₁₂BrN₃O | 2-Isopropyl substitution | 282.14 |

| Methyl Analog | C₉H₈BrN₃O | 2-Methyl instead of isopropyl | 254.08 |

| Fluorinated Analog | C₁₁H₁₁BrFN₃O | Additional fluorine on phenyl ring | 300.13 |

| Positional Isomer | C₁₁H₁₂BrN₃O | 1-Isopropyl vs 2-isopropyl | 282.14 |

Thione derivatives within the triazole family present another important comparison point. Compounds such as 3-(4-bromophenyl)-4-(2-furanylmethyl)-1H-1,2,4-triazole-5-thione demonstrate how replacement of the carbonyl oxygen with sulfur affects the compound's chemical reactivity and biological activity. These thione variants often exhibit enhanced metal-binding capabilities and altered pharmacokinetic profiles compared to their oxo counterparts.

The dimethyl-substituted derivative 4-(4-Bromophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one provides insights into the effects of additional alkyl substitution. The presence of methyl groups at both positions 2 and 5 creates a more sterically hindered environment around the triazolone ring, potentially affecting molecular flexibility and intermolecular interactions. This compound's molecular weight of 268.11 grams per mole falls between the methyl and isopropyl analogs, reflecting the intermediate steric bulk of the dual methyl substitution pattern.

Analysis of these structural variations demonstrates that subtle modifications to the triazolone scaffold can produce significant changes in molecular properties. The systematic comparison of alkyl substituent effects, halogenation patterns, and positional isomerism provides valuable guidance for rational drug design efforts within this chemical class. The bromophenyl substituent appears to be a consistent structural feature across many active compounds, suggesting its importance for biological activity.

Propiedades

IUPAC Name |

4-(4-bromophenyl)-2-propan-2-yl-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3O/c1-8(2)15-11(16)14(7-13-15)10-5-3-9(12)4-6-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENHGEUSVDWGFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Comparative Analysis of Hypothetical Methods

Key Considerations

- Solvent Systems : Dimethylformamide (DMF) and ethanol are effective for intermediate steps.

- Reduction Steps : Sodium borohydride may stabilize intermediates, as seen in dihydroperimidine synthesis.

- Stability : Thermodynamically stable forms (cf. polymorph studies) ensure product consistency.

Análisis De Reacciones Químicas

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of corresponding amines or alcohols.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

One of the most notable applications of 4-(4-Bromophenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one is its potential as an anticonvulsant agent. A study investigated its effects in combination with classical antiepileptic drugs such as carbamazepine and phenobarbital. The results indicated that the compound significantly enhanced the anticonvulsant activity of these drugs in mouse models by elevating the threshold for electroconvulsions .

Table 1: Anticonvulsant Activity Results

| Compound | Dose (mg/kg) | Effect on Electroconvulsion Threshold |

|---|---|---|

| 4-(4-Bromophenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one | 50 | Significant enhancement with carbamazepine and phenobarbital |

| Carbamazepine | - | Baseline activity |

| Phenobarbital | - | Baseline activity |

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal properties. Research indicates that derivatives of triazole compounds exhibit significant activity against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways .

Table 2: Antibacterial Activity Overview

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

Synthesis and Structural Variations

The synthesis of 4-(4-Bromophenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves cyclization reactions starting from appropriate hydrazine derivatives. Variations in substituents on the phenyl ring can significantly influence the biological activity of the resulting compounds .

Case Study 1: Efficacy in Epilepsy Models

In a preclinical study involving mice subjected to maximal electroshock seizures, researchers found that administering 4-(4-Bromophenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one at specific doses resulted in a marked increase in seizure threshold. This supports its potential use as an adjunct therapy in epilepsy management .

Case Study 2: Antimicrobial Testing

A separate investigation into the antimicrobial efficacy of various triazole derivatives revealed that compounds similar to 4-(4-Bromophenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one demonstrated potent antibacterial effects against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial activity .

Mecanismo De Acción

The mechanism by which 4-(4-Bromophenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one exerts its effects involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes and receptors, leading to the modulation of biological pathways. The triazolone core structure is crucial for its activity, as it allows for the formation of stable complexes with target molecules.

Comparación Con Compuestos Similares

Table 1: Key Structural and Molecular Properties

Key Observations :

Comparison with Target Compound :

Key Observations :

- Yields for triazolones vary widely (70–85%), influenced by substituent complexity. The target compound’s synthesis likely involves similar condensation or cyclization steps, but optimization may be required to match high-yield analogues .

Physicochemical and Pharmacokinetic Properties

- Solubility : The isopropyl group in the target compound reduces water solubility compared to morpholine- or piperazine-substituted derivatives (e.g., ), which benefit from hydrophilic heterocycles.

- Metabolic Stability : Bromine’s electron-withdrawing nature may slow oxidative metabolism compared to chlorine or fluorine analogues .

Actividad Biológica

4-(4-Bromophenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS Number: 864932-42-3) is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C11H12BrN3O

- Molar Mass : 282.14 g/mol

- Density : 1.50 g/cm³ (predicted)

- Boiling Point : 341.3 °C (predicted)

- pKa : 2.69 (predicted) .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with a triazole ring demonstrated activity against various bacterial strains. Specifically, derivatives similar to 4-(4-bromophenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one showed promising results against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL .

Anticancer Potential

Triazoles are also noted for their anticancer activities. In vitro studies have shown that certain triazole derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, related compounds demonstrated IC50 values of approximately 6.2 µM against HCT-116 cells and varying degrees of activity against MCF-7 cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The anti-inflammatory potential of triazole compounds is another area of interest. Some studies have reported that these compounds can reduce inflammatory markers in vitro and in vivo, suggesting their utility in treating inflammatory diseases .

The biological activities of triazole derivatives are largely attributed to their ability to interact with biological macromolecules:

- Enzyme Inhibition : Triazoles can inhibit enzymes critical for the survival and proliferation of pathogens or cancer cells.

- DNA Interaction : Some derivatives may intercalate into DNA, disrupting replication and transcription processes.

- Modulation of Signaling Pathways : Triazoles have been shown to influence various signaling pathways involved in cell survival and apoptosis .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several triazole derivatives against common pathogens. The results indicated that 4-(4-bromophenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one exhibited superior activity compared to standard antibiotics like chloramphenicol .

Cancer Cell Line Testing

In another study focusing on anticancer properties, researchers synthesized multiple triazole derivatives and tested them against human cancer cell lines. The findings revealed that compounds with similar structures to 4-(4-bromophenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one showed significant cytotoxicity against MCF-7 cells with IC50 values indicating effective inhibition of cell growth .

Q & A

Q. What are the optimal synthetic routes for 4-(4-Bromophenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one, and how can reaction conditions be standardized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted benzaldehyde derivatives with triazole precursors. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with 4-bromobenzaldehyde in ethanol, catalyzed by glacial acetic acid, yields the target compound after solvent evaporation and purification . Optimization requires controlled stoichiometry (1:1 molar ratio), reflux duration (4–6 hours), and post-reaction purification via recrystallization or column chromatography. Standardizing reaction conditions (e.g., solvent polarity, temperature) minimizes side products like unreacted aldehyde or over-oxidized intermediates.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography is critical for resolving the triazolone ring conformation and bromophenyl substituent orientation. For example, single-crystal studies of analogous bromophenyl triazoles reveal planar triazole rings and dihedral angles of 45–60° between aryl groups and the core .

- NMR spectroscopy (¹H/¹³C) identifies protons on the isopropyl group (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for CH) and the aromatic bromophenyl protons (δ 7.2–7.8 ppm) .

- HPLC with UV detection (λ = 254 nm) ensures purity (>95%) by separating residual reactants.

Q. How does the bromophenyl substituent influence the compound’s chemical reactivity?

- Methodological Answer : The electron-withdrawing bromine atom enhances electrophilic substitution resistance in the aryl ring but increases susceptibility to nucleophilic attack at the triazolone carbonyl. Comparative studies of bromophenyl vs. methoxyphenyl analogs show slower hydrolysis rates (t₁/₂ = 48 hours in pH 7.4 buffer) due to reduced electron density at the carbonyl . Reactivity can be quantified via kinetic assays under varying pH and temperature conditions.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) often stem from assay conditions. For example:

- Solvent effects : DMSO concentrations >1% may inhibit bacterial growth, skewing results.

- Control normalization : Use internal standards (e.g., resazurin for viability assays) to correct for batch variations .

- Structural analogs : Compare activity with 4-(4-fluorophenyl) or 4-chlorophenyl derivatives to isolate substituent-specific effects .

Q. What advanced strategies are used to study structure-activity relationships (SAR) for triazolone derivatives?

- Methodological Answer :

- Molecular docking : Screen against targets like fungal CYP51 (lanosterol demethylase) to predict binding modes. Bromophenyl’s hydrophobic interactions improve binding affinity by 20–30% compared to unsubstituted analogs .

- QSAR modeling : Use Hammett constants (σ⁺) to correlate substituent electronic effects (e.g., Br: σ⁺ = 0.15) with logP and bioactivity .

- Crystallographic data : Overlay crystal structures of active/inactive analogs to identify critical bond lengths (e.g., C=O···H-N < 2.0 Å for hydrogen bonding) .

Q. How can environmental stability and degradation pathways of this compound be systematically evaluated?

- Methodological Answer :

- Photodegradation studies : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor via LC-MS for bromophenol byproducts (m/z = 171) .

- Hydrolysis kinetics : Conduct pseudo-first-order experiments at pH 3–10 to identify pH-sensitive bonds (e.g., triazolone ring cleavage at pH > 9) .

- Microbial degradation : Use soil microcosms with Pseudomonas spp. to assess biodegradation half-life (t₁/₂ ≈ 14–21 days) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.